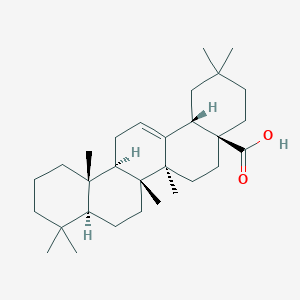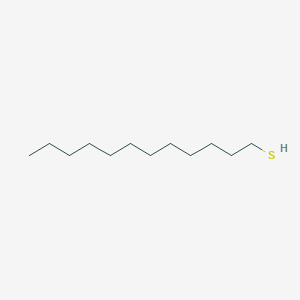
1-Phenyl-1,2-propanedione-2-oxime
Übersicht
Beschreibung
1-Phenyl-1,2-propanedione-2-oxime is an organic compound with the molecular formula C9H9NO2. It is known for its distinctive structure, which includes a phenyl group attached to a propanedione backbone with an oxime functional group. This compound is often used in various chemical reactions and has significant applications in scientific research and industry .
Vorbereitungsmethoden
1-Phenyl-1,2-propanedione-2-oxime can be synthesized through several methods. One common synthetic route involves the reaction of 1-phenyl-1,2-propanedione with hydroxylamine hydrochloride under basic conditions. The reaction typically proceeds as follows:
- Dissolve 1-phenyl-1,2-propanedione in ethanol.
- Add hydroxylamine hydrochloride and sodium acetate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Recrystallize the product from ethanol to obtain pure this compound .
Industrial production methods may vary, but they generally follow similar principles, often with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-Phenyl-1,2-propanedione-2-oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The oxime group can participate in substitution reactions, often leading to the formation of new carbon-nitrogen bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Phenyl-1,2-propanedione-2-oxime has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of cyclometalated iridium complexes, which are studied for their photophysical and electrochemical properties.
Biology: The compound is used in the synthesis of hydroimidazothiazoles, which have potential biological activities.
Medicine: It is involved in the synthesis of various pharmaceutical intermediates.
Industry: The compound is used in the colorimetric determination of urea and other analytical applications.
Wirkmechanismus
The mechanism of action of 1-Phenyl-1,2-propanedione-2-oxime involves its ability to form stable complexes with metal ions and participate in various organic reactions. The oxime group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is crucial for its role in synthetic organic chemistry and catalysis .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-1,2-propanedione-2-oxime can be compared with similar compounds such as:
2-Hydroxyimino-1-phenylpropanone: Similar structure but different reactivity due to the position of the oxime group.
α-Isonitrosopropiophenone: Another isomer with distinct chemical properties.
Propiophenone, isonitroso-: Shares the phenylpropanedione backbone but differs in functional groups.
The uniqueness of this compound lies in its specific reactivity and applications in various fields .
Eigenschaften
CAS-Nummer |
119-51-7 |
|---|---|
Molekularformel |
C9H9NO2 |
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
(2Z)-2-hydroxyimino-1-phenylpropan-1-one |
InChI |
InChI=1S/C9H9NO2/c1-7(10-12)9(11)8-5-3-2-4-6-8/h2-6,12H,1H3/b10-7- |
InChI-Schlüssel |
YPINLRNGSGGJJT-YFHOEESVSA-N |
SMILES |
CC(=NO)C(=O)C1=CC=CC=C1 |
Isomerische SMILES |
C/C(=N/O)/C(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CC(=NO)C(=O)C1=CC=CC=C1 |
melting_point |
114.0 °C |
Key on ui other cas no. |
119-51-7 |
Piktogramme |
Irritant; Environmental Hazard |
Synonyme |
1-phenyl-1,2-propanedione-2-oxime alpha-isonitropropiophenone |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Dibenzo[h,rst]pentaphene](/img/structure/B93501.png)









